![molecular formula C12H14N2OS B2375894 1-[4-(propan-2-yl)phenyl]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one CAS No. 852400-17-0](/img/structure/B2375894.png)

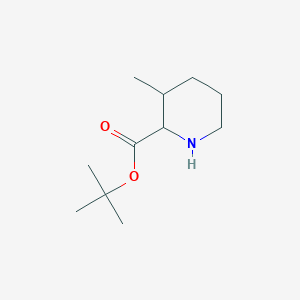

1-[4-(propan-2-yl)phenyl]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of imidazole, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Molecular Structure Analysis

The molecular structure analysis of such a compound would involve determining the bond lengths, bond angles, and other geometric parameters . Quantum chemical calculations could be used to optimize the structure and determine these parameters .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. Imidazole derivatives are known to participate in a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure. These might include its solubility, melting point, boiling point, and other properties .Wissenschaftliche Forschungsanwendungen

Farnesyltransferase Inhibitor Development

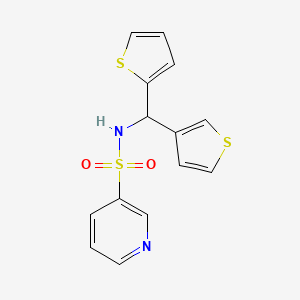

Research on structurally similar compounds to 1-[4-(propan-2-yl)phenyl]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one has led to the discovery of potent farnesyltransferase (FT) inhibitors with significant preclinical antitumor activity. The introduction of hydrophobic side chains, such as propyl, phenyl, or thienyl attached to the sulfonyl group, has resulted in analogs demonstrating curative efficacy in tumor models, notably in mutated K-Ras bearing human colon tumor models. This line of research emphasizes the potential for developing effective cancer therapies based on modifying the sulfonyl group's substituents, showcasing the compound's role in advancing anticancer drug discovery (Hunt et al., 2000).

Catalysis in Organic Synthesis

The compound and its derivatives have also found applications in catalysis, particularly in facilitating organic synthesis reactions. For instance, sulfuric acid derivatives, similar in function to the sulfanyl group in 1-[4-(propan-2-yl)phenyl]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one, have been used as recyclable catalysts for the synthesis of various organic compounds, including 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) and 1,2,4,5-tetrasubstituted imidazoles. These catalysts offer the advantages of high yields, reusability, and environmental friendliness, contributing to more sustainable and efficient chemical synthesis processes (Tayebi et al., 2011); (Tavakoli et al., 2012).

Spectroscopic and Theoretical Analysis

Detailed spectroscopic and theoretical studies on compounds structurally related to 1-[4-(propan-2-yl)phenyl]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one have provided insights into their electronic structures, stability, and reactivity. Investigations involving Hartree Fock Theory (HF) and Density Functional Theory (DFT) have elucidated the compound's optimized geometry, atomic charges, thermodynamic properties, and Fukui functions. These studies contribute to a deeper understanding of the compound's chemical behavior and potential applications in various scientific fields (Uppal et al., 2019).

Corrosion Inhibition

Imidazole-based molecules, which share structural features with 1-[4-(propan-2-yl)phenyl]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one, have demonstrated effectiveness as corrosion inhibitors for metals in acidic media. These studies have explored the mechanisms of corrosion inhibition, the impact of molecular structure on efficacy, and the potential for these compounds to protect industrial materials from degradation, highlighting the compound's relevance in materials science and engineering (Costa et al., 2021).

Eigenschaften

IUPAC Name |

3-(4-propan-2-ylphenyl)-2-sulfanylideneimidazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS/c1-8(2)9-3-5-10(6-4-9)14-11(15)7-13-12(14)16/h3-6,8H,7H2,1-2H3,(H,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCIQDMKZTPMMCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N2C(=O)CNC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(propan-2-yl)phenyl]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino}acetamide](/img/structure/B2375812.png)

![N-(2-furylmethyl)-4-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide](/img/structure/B2375816.png)

![2-[3-(Trifluoromethyl)adamantan-1-yl]acetic acid](/img/structure/B2375818.png)

![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2375821.png)

![1,6-Dimethyl-4-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2375823.png)

![2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbenzenesulfonamide](/img/structure/B2375829.png)

![N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide](/img/structure/B2375830.png)

![2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2375832.png)